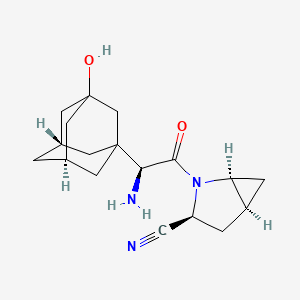

Saxagliptin

説明

特性

IUPAC Name |

(1S,3S,5S)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O2/c19-8-13-2-12-3-14(12)21(13)16(22)15(20)17-4-10-1-11(5-17)7-18(23,6-10)9-17/h10-15,23H,1-7,9,20H2/t10-,11+,12-,13+,14+,15-,17?,18?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJUIPDUBHWZPV-KFHUQKARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2C[C@@H]2N([C@@H]1C#N)C(=O)[C@H](C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

361442-04-8 | |

| Record name | Saxagliptin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8199 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

生物活性

Saxagliptin is a selective dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus (T2DM). Its mechanism of action involves prolonging the activity of incretin hormones, which are crucial for glucose homeostasis. This article delves into the biological activity of this compound, examining its pharmacokinetics, clinical efficacy, safety profile, and potential implications beyond glycemic control.

This compound works by inhibiting the DPP-4 enzyme, which rapidly degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . By preventing the breakdown of these hormones, this compound enhances their physiological effects, leading to:

- Increased Insulin Secretion : Enhanced glucose-dependent insulin secretion from pancreatic beta cells.

- Decreased Glucagon Secretion : Reduced glucagon levels, which lowers hepatic glucose production.

- Delayed Gastric Emptying : Slower gastric emptying contributes to improved postprandial glucose levels .

Pharmacokinetics

This compound exhibits a favorable pharmacokinetic profile:

- Absorption : It is well absorbed orally, with a half-life supporting once-daily dosing.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP3A4/5) .

- Elimination : Excreted through both renal and hepatic pathways; dosage adjustments are necessary for patients with renal impairment .

The pharmacokinetic parameters are summarized in Table 1.

| Parameter | Value |

|---|---|

| Oral Bioavailability | High |

| Half-life | ~27 hours |

| Major Metabolite | 5-hydroxy this compound |

| Dosing Frequency | Once daily |

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in improving glycemic control in patients with T2DM. A notable study demonstrated that this compound significantly reduced glycated hemoglobin (HbA1c) levels compared to placebo when added to metformin therapy:

- Trial Design : A multicenter, randomized controlled trial involving 257 participants with inadequate glycemic control on metformin and sulfonylurea.

- Results : The mean change in HbA1c from baseline to week 24 was -0.66% for this compound versus placebo (p < 0.0001) .

Table 2 summarizes key findings from various trials evaluating this compound's efficacy.

Safety Profile

This compound is generally well tolerated, with a low incidence of hypoglycemia compared to other antidiabetic agents. Common adverse effects include:

- Upper respiratory tract infections

- Headaches

- Gastrointestinal disturbances

The incidence of confirmed hypoglycemia was reported at approximately 10.1% in this compound-treated patients versus 6.3% in placebo groups . Importantly, this compound has been associated with weight neutrality, making it a favorable option for overweight patients with T2DM .

Case Studies and Additional Findings

Recent studies have explored this compound's broader biological activities beyond glycemic control. Research indicates potential immunomodulatory effects due to DPP-4's role in T cell function and inflammation:

- Immunomodulation : DPP-4 inhibitors like this compound have shown promise in modulating immune responses, suggesting potential applications in autoimmune conditions .

- Cardiovascular Safety : this compound has demonstrated cardiovascular safety profiles comparable to placebo, which is critical given the increased cardiovascular risk associated with diabetes .

科学的研究の応用

Glycemic Control

Numerous studies have demonstrated saxagliptin's efficacy in improving glycemic control:

- Monotherapy : In treatment-naïve patients, this compound significantly reduced HbA1c levels by approximately 0.5% to 0.7% compared to placebo over 24 weeks .

- Add-on Therapy : As an adjunct to metformin or sulfonylureas, this compound further decreased HbA1c by 0.66% compared to placebo .

| Study Type | Duration | HbA1c Reduction | Population |

|---|---|---|---|

| Monotherapy | 24 weeks | -0.45% to -0.65% | Treatment-naïve adults with T2DM |

| Add-on Therapy | 24 weeks | -0.66% | Patients on metformin + sulfonylurea |

Cardiovascular Outcomes

The SAVOR-TIMI 53 trial investigated this compound's cardiovascular safety profile in patients with T2DM at high cardiovascular risk. The study found that this compound did not increase the risk of major adverse cardiovascular events compared to placebo; however, there was a noted increase in hospitalizations for heart failure (3.5% vs. 2.8%) among this compound users .

Impact on Endothelial Function

Recent studies have suggested that this compound may also improve endothelial function in patients with T2DM. A study reported significant improvements in flow-mediated dilation (FMD) and reductions in total cholesterol and urine albumin-to-creatinine ratio following treatment with this compound .

| Parameter | Baseline | Post-Treatment | P-value |

|---|---|---|---|

| FMD (%) | 3.1 ± 3.1 | 4.2 ± 2.4 | 0.032 |

| Total Cholesterol (mg/dL) | 190 ± 24 | 181 ± 25 | 0.002 |

| Urine ACR (mg/g) | 63.8 ± 134.2 | 40.9 ± 83.0 | 0.043 |

Renal Function

This compound has been evaluated for its effects on renal function in patients with T2DM and varying degrees of renal impairment. In a study involving patients with moderate to severe renal impairment, this compound was found to be effective and generally well-tolerated, demonstrating improvements in glycemic control without significant adverse renal outcomes .

Case Studies

Case Study 1: Efficacy in Elderly Patients

An observational study assessed the efficacy of this compound in elderly patients (aged ≥65) with T2DM inadequately controlled on metformin alone. Results indicated significant reductions in HbA1c and improvements in quality of life metrics without an increase in hypoglycemia rates.

Case Study 2: Combination Therapy

Another case involved a patient with T2DM on a regimen of metformin and sulfonylurea who was switched to include this compound due to poor glycemic control. Over six months, the patient achieved an HbA1c reduction from 8.5% to 6.9%, demonstrating the effectiveness of this compound as an adjunct therapy.

化学反応の分析

Reaction Pathway

The following table summarizes the key reactions involved in the synthesis of saxagliptin:

| Step | Reaction Type | Reactants | Products |

|---|---|---|---|

| 1 | Amide Coupling | N-Boc-3-hydroxyadamantylglycine + Methanoprolineamide | Intermediate 1 |

| 2 | Dehydration | Intermediate 1 + Trifluoroacetic anhydride | Cyanide intermediate |

| 3 | Deprotection & Neutralization | Cyanide intermediate | This compound |

Degradation Reactions

This compound is susceptible to degradation under certain conditions, leading to various byproducts:

Intramolecular Cyclization

This compound can undergo cyclization to form BMS-537679 when dissolved in solution. This reaction is favored thermodynamically and can occur during both synthesis and storage .

Kinetic Studies

Studies have shown that this compound's degradation follows first-order kinetics, influenced by solvent effects and temperature. The stability of this compound is higher in acidic environments compared to neutral or basic conditions .

Degradation Products

The major degradation products identified include:

-

BMS-537679 (cyclic amidine)

-

BMS-743894 (from the major metabolite BMS-510849)

These products represent only a small fraction (≤1.8%) of circulating plasma radioactivity in human studies .

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes CYP 3A4/5, leading to the formation of its active metabolite, 5-hydroxy this compound, which retains DPP-4 inhibitory activity but is less potent than this compound itself .

Pharmacokinetic Profile

The pharmacokinetic parameters for this compound include:

-

Half-life: Approximately 2.5 hours

-

Bioavailability: About 67%

-

Clearance: Primarily renal and hepatic pathways

The following table summarizes key pharmacokinetic parameters:

| Parameter | Value |

|---|---|

| Half-life | 2.5 hours |

| Bioavailability | 67% |

| Clearance | Renal and hepatic |

類似化合物との比較

Comparison with Similar Compounds

Saxagliptin is compared to other DPP-4 inhibitors (e.g., sitagliptin, vildagliptin), sodium-glucose cotransporter-2 (SGLT-2) inhibitors (e.g., dapagliflozin), and older agents like acarbose and sulfonylureas. Key comparisons are summarized below:

Pharmacokinetic and Mechanistic Differences

| Parameter | This compound | Sitagliptin | Vildagliptin |

|---|---|---|---|

| DPP-4 Dissociation Half-Life | 50 minutes (parent), 23 minutes (metabolite) | <2 minutes | 3.5 minutes |

| Selectivity for DPP-4 | High (Ki = 1.3 nM) | High (Ki = 18 nM) | Moderate (Ki = 2.3 nM) |

| Metabolism | CYP3A4-dependent | Renal excretion | Hydrolysis (non-CYP) |

| DPP-9 Inhibition | Yes (affects CaMKII/PKC pathways) | No | No |

This compound’s prolonged dissociation from DPP-4 enhances sustained enzyme inhibition, aligning with the physiological release of GLP-1 . Unlike sitagliptin, this compound inhibits DPP-9, a protease linked to cardiac signaling pathways, which may explain its differential effects on cardiomyocyte CaMKII and PKC activity .

Efficacy in Glycemic Control

- vs. Sitagliptin/Vildagliptin : this compound shows comparable HbA1c reduction (−0.52% vs. −0.50% for sitagliptin and −0.49% for vildagliptin) but superior durability due to slower dissociation from DPP-4 .

- vs. Liraglutide (GLP-1 agonist) : Inferior HbA1c reduction (Δ = +0.27%, p = 0.003) but fewer gastrointestinal adverse events (RR = 0.41 vs. liraglutide) .

- vs. Acarbose : Greater HbA1c reduction (−0.12%, p = 0.02) with similar glycemic variability .

- vs. Dapagliflozin (SGLT-2 inhibitor) : Less effective in HbA1c reduction (Δ = +0.32%, p = 0.003) but synergistic when combined (−1.47% in triple therapy) .

Clinical Use Cases

- Add-on to Metformin : this compound reduces HbA1c by −0.83% and increases the proportion of patients achieving HbA1c <7% by 60.3% vs. 41.1% for placebo .

- Elderly Patients : Superior to acarbose in metabolic control without increasing hypoglycemia .

Tables of Key Comparisons

Table 1: HbA1c Reduction Across Agents (vs. Placebo)

| Agent | HbA1c Reduction (%) | Study Duration | Reference |

|---|---|---|---|

| This compound | −0.52 | 24 weeks | |

| Sitagliptin | −0.50 | 24 weeks | |

| Dapagliflozin | −0.84 | 24 weeks | |

| Acarbose | −0.40 | 24 weeks |

Table 2: Adverse Event Rates (Per 100 Patient-Years)

| Event | This compound | Placebo | Sitagliptin |

|---|---|---|---|

| Hypoglycemia | 4.2 | 3.9 | 4.5 |

| Serious Infections | 7.3 | 7.2 | 7.1 |

| Discontinuation | 4.2 | 3.9 | 3.8 |

準備方法

Gabriel Synthesis and Phthaloyl Protection

The Gabriel synthesis route, outlined in Patent WO2012162507A1 , begins with α-halo esters or glycine derivatives reacting with potassium phthalimide to form protected intermediates (Compound II). Subsequent adamantylation and deprotection yield the β-amino acid fragment (Compound IV).

Reaction Conditions :

T3P-Mediated Condensation and Dehydration

A telescoped process using propylphosphonic anhydride (T3P) streamlines the coupling of intermediates 2 and 3 into the penultimate amide 6 , followed by dehydration and Boc deprotection. This method avoids hazardous reagents like trifluoroacetic anhydride (TFAA) and reduces purification steps.

Advantages :

-

Reaction Time : 12–20 hours (vs. 42 hours in traditional methods).

Enzyme-Catalyzed Asymmetric Synthesis

TiPDHm-Catalyzed Reductive Amination

The enzyme TiPDHm (Thermoactinomyces intermedius phenylalanine dehydrogenase) enables efficient conversion of ketone A to chiral amine B with NADH regeneration via formate dehydrogenase (PpFDH).

Optimized Parameters :

| Parameter | Value |

|---|---|

| Substrate (A) | 0.4 mol/L |

| Temperature | 49–51°C |

| Conversion Rate | 95% in 12 hours |

| Enantiomeric Excess | >99.5% |

This method reduces reliance on stoichiometric chiral auxiliaries and achieves industrial-scale feasibility.

Intermediate Preparation Strategies

2-(3-Hydroxy-1-adamantane)-2-oxoacetic Acid Synthesis

A three-step route from 1-adamantanecarboxylic acid involves:

-

Nitration/Hydroxylation : H₂SO₄/HNO₃ at 0°C to yield 3-hydroxy-1-adamantanecarboxylic acid (III).

-

Acylation/Decarboxylation : Acetic anhydride/pyridine to form 3-hydroxy-1-acetyladamantane (IV).

-

Oxidation : KMnO₄ in acetone/water (60°C, 6 hours) to obtain the target oxoacid (I).

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Nitration | 85 |

| Acylation | 90 |

| Oxidation | 75 |

| Overall | 60 |

Process Optimization and Industrial Scaling

Solvent and Reagent Selection

Q & A

Q. How to design in vitro studies to evaluate Saxagliptin’s selectivity for DPP-4 inhibition?

- Methodological Answer : Use competitive binding assays with recombinant DPP-4 and related enzymes (e.g., DPP-8, DPP-9) to measure half-maximal inhibitory concentration (IC₅₀). Validate selectivity by comparing inhibition kinetics across enzymes using fluorescence-based substrates. Cell-based models (e.g., human hepatocytes) can further confirm target engagement via glucagon-like peptide-1 (GLP-1) stabilization assays . Ensure reproducibility by adhering to FAIR data principles (e.g., documenting assay conditions, controls, and raw data in open-access repositories) .

Q. What preclinical models are appropriate for studying this compound’s glucose-lowering efficacy?

- Methodological Answer : Zucker fa/fa rats, which exhibit insulin resistance and hyperglycemia, are well-validated for acute glucose tolerance tests. Measure postprandial glucose clearance after oral this compound administration and correlate results with plasma DPP-4 inhibition levels. Include longitudinal studies (4–12 weeks) to assess sustained efficacy and pancreatic β-cell function via histopathology . For translational relevance, combine with high-fat diet-induced obesity models to mimic human metabolic syndrome .

Q. How to establish this compound’s pharmacokinetic (PK) and pharmacodynamic (PD) profiles in early-phase trials?

- Methodological Answer : Conduct phase I trials with healthy volunteers using randomized, placebo-controlled crossover designs. Collect serial blood samples to measure this compound and its active metabolite (5-hydroxy this compound) via liquid chromatography-mass spectrometry (LC-MS). Model PK/PD relationships using non-linear mixed-effects software (e.g., NONMEM) to estimate parameters like elimination half-life and DPP-4 inhibition duration .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s cardiovascular outcomes across clinical studies?

- Methodological Answer : Perform a meta-analysis of randomized controlled trials (RCTs) with predefined inclusion criteria (e.g., ≥24 weeks duration, adjudicated cardiovascular endpoints). Stratify by patient subgroups (e.g., baseline HbA1c, renal function) to identify heterogeneity. Use adjusted hazard ratios and sensitivity analyses to control for confounders (e.g., concomitant therapies, comorbidities). Reference the UKPDS 35 framework for glycemia-outcome associations to contextualize findings . Validate mechanistic hypotheses via proteomic profiling of cardiovascular biomarkers (e.g., NT-proBNP) in stored trial samples .

Q. How to integrate multi-omics data to elucidate this compound’s pleiotropic effects?

- Methodological Answer : Combine transcriptomic (RNA-seq), metabolomic (LC-MS), and gut microbiome (16S rRNA sequencing) datasets from longitudinal cohorts. Apply machine learning (e.g., random forest) to identify signature pathways (e.g., inflammation, lipid metabolism) modulated by this compound. Validate findings in in vitro models (e.g., intestinal organoids) to test causality. Ensure interoperability by depositing data in platforms complying with FAIR standards (e.g., EMBL-EBI repositories) .

Q. What strategies mitigate biases in this compound trials involving diverse ethnic populations?

- Methodological Answer : Adopt stratified randomization by ethnicity and genotype (e.g., TCF7L2 polymorphisms linked to diabetes risk). Use adaptive trial designs to adjust enrollment quotas based on interim analyses. Incorporate mixed-methods approaches (e.g., patient-reported outcomes, cultural competency surveys) to address socio-behavioral confounders. Reference the UKPDS 35 cohort’s multi-ethnic framework for subgroup analysis best practices .

Methodological Considerations

- Data Integrity : Organize raw datasets, protocols, and analytical code in version-controlled repositories (e.g., GitHub, Zenodo) to facilitate replication .

- Ethical Compliance : For human studies, align participant selection criteria with IRB guidelines (e.g., explicit inclusion of renal-impaired populations for this compound’s dose adjustments) .

- Literature Synthesis : Systematically map this compound-related patents, preclinical studies, and RCTs using tools like SciFinder or Web of Science, filtering for high-impact journals (JIF ≥5) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。